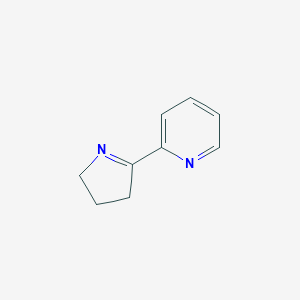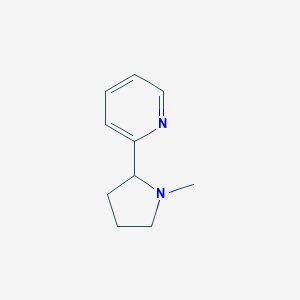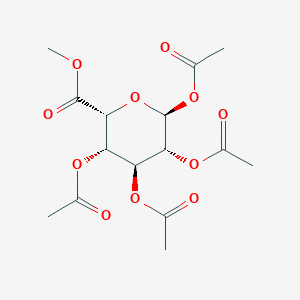
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate often involves multi-component reactions that allow for the efficient construction of complex molecular architectures from simpler starting materials. For instance, a study by Soleimani and Zainali (2011) explored a novel four-component reaction involving 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols for the preparation of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives, showcasing the type of synthetic strategies that might be applicable (Soleimani & Zainali, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity and properties. The X-ray crystallography technique is often employed to determine the precise three-dimensional arrangement of atoms within a molecule, providing insights into its stereochemistry and conformational preferences.
Chemical Reactions and Properties
Compounds with the dioxopyrrolidinyl and formylbenzoate functionalities engage in a variety of chemical reactions, including cyclocondensation and multicomponent reactions. These reactions can lead to the formation of heterocyclic structures, demonstrating the compound's utility as a versatile synthetic intermediate. The study by Antonov et al. (2021) on the cyclocondensation of dibenzoyl-pyrrole-diones exemplifies the type of chemical transformations that are relevant (Antonov, Dmitriev, & Maslivets, 2021).
Applications De Recherche Scientifique
Synthesis of Stable Covalently Labeled Biopolymers : Crovetto et al. (2008) explored the use of a derivative of 2,5-Dioxopyrrolidin-1-yl for synthesizing stable covalently labeled biopolymers, highlighting its efficiency and excellent yield in the process (Crovetto et al., 2008).
Development of Fluorescent Dyes and Biological Probes : El’chaninov and Aleksandrov (2016) successfully synthesized novel fluorescent derivatives related to 2,5-Dioxopyrrolidin-1-yl, indicating their potential application in fluorescent dyes and biological probes (El’chaninov & Aleksandrov, 2016).
Anticonvulsant Agents for Epilepsy : Kamiński et al. (2015) reported on new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showing potential as new treatments for epilepsy (Kamiński et al., 2015).
Antioxidant Activity in Nitrobenzoyl Polypyrrole Derivatives : Coelho et al. (2014) demonstrated that nitrobenzoyl polypyrrole derivatives, including those related to 2,5-Dioxopyrrolidin-1-yl, exhibit electrochromic behavior and fluorescent properties, with potential applications in electrochemical sensors and photovoltaic devices (Coelho et al., 2014).
Facile Synthesis of Various Compounds : Soleimani and Zainali (2011) presented a novel four-component reaction involving 2,5-Dioxopyrrolidin-1-yl for efficiently preparing diverse derivatives in a single synthetic step (Soleimani & Zainali, 2011).
Synthesis of Spirocompounds and Benzoates : Younesi et al. (2009) explored a method for preparing novel spirocompounds from the reaction involving N-benzoylglycine with ortho-formylbenzoic acids, which includes derivatives of 2,5-Dioxopyrrolidin-1-yl (Younesi et al., 2009).
Conducting Polymers for Electronic Devices : Sotzing et al. (1996) discussed the use of poly[bis(pyrrol-2-yl)arylenes], which are conducting polymers derived from low oxidation potential monomers based on pyrrole, suitable for electronic devices (Sotzing et al., 1996).
Antimicrobial and Antitumor Activities : Various studies, such as those by Maftei et al. (2013), Patel and Patel (2015), and Bayrak et al. (2009), have synthesized compounds related to 2,5-Dioxopyrrolidin-1-yl demonstrating significant antimicrobial, antitumor, and antioxidant activities (Maftei et al., 2013), (Patel & Patel, 2015), (Bayrak et al., 2009).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-7-8-1-3-9(4-2-8)12(17)18-13-10(15)5-6-11(13)16/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYRHFNOWKMCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399606 | |
| Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate | |
CAS RN |
60444-78-2 | |
| Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenz[a,j]acridine](/img/structure/B14077.png)
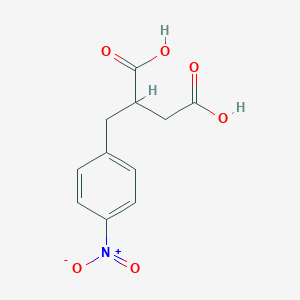
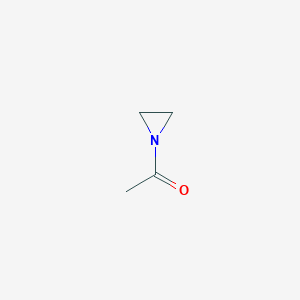
![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)



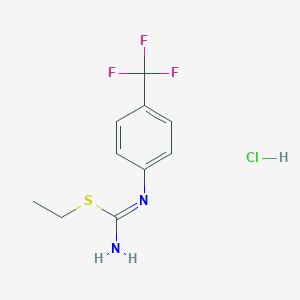
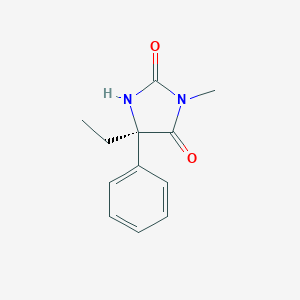
![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)
